tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a hydroxypropyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of di-tert-butyl dicarbonate as an electrophile for the nucleophilic addition of the amine . The reaction conditions often include the use of a base and anhydrous conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with functional groups such as amines.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzymatic reactions. It can also be used in the development of biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the cyano and hydroxypropyl groups.
Benzyl carbamate: Another carbamate with a benzyl group instead of a tert-butyl group.
Methyl carbamate: A smaller carbamate with a methyl group.
Uniqueness: tert-Butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate is unique due to the presence of the cyano and hydroxypropyl groups, which provide additional functionalization and reactivity compared to simpler carbamates. The combination of these groups allows for more diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEDXPKCFGTWDN-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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